molecular formula C10H8N4O4S B3263814 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid CAS No. 380431-58-3

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid

Cat. No.: B3263814
CAS No.: 380431-58-3
M. Wt: 280.26 g/mol
InChI Key: TVPOZQAJUXDKOU-UHFFFAOYSA-N
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Description

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position. The triazole ring is linked via a sulfanyl (-S-) group to a 3-nitrobenzoic acid moiety.

Synthesis of related compounds (e.g., triazole derivatives) involves multi-step protocols, starting with esterification of benzoic acid derivatives, followed by hydrazide formation, cyclization to triazoles, and functionalization via nucleophilic substitution or coupling reactions . Crystallographic validation of such structures often employs SHELX programs, which are widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4S/c1-13-5-11-12-10(13)19-8-3-2-6(9(15)16)4-7(8)14(17)18/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPOZQAJUXDKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H8N4O3SC_{10}H_{8}N_{4}O_{3}S. Its structure features a triazole ring linked to a sulfanyl group and a nitro-substituted benzoic acid moiety. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular:

  • Mechanism of Action : The triazole moiety interferes with fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis in fungi, which is essential for their cell membrane integrity.
  • Efficacy : Compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of triazole compounds has been widely studied:

  • Cell Line Studies : In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. For example, compounds derived from the triazole scaffold have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .
  • Mechanism : The proposed mechanisms include inhibition of DNA synthesis and interference with cellular signaling pathways involved in cell proliferation .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy:

  • Assay Results : Studies using DPPH and ABTS assays have indicated that this compound exhibits significant free radical scavenging activity. For instance, related compounds have shown IC50 values comparable to standard antioxidants like ascorbic acid .

Research Findings and Case Studies

Activity Type Findings Reference
AntimicrobialEffective against E. coli and S. aureus with varying MIC values.
AnticancerInduces apoptosis in cancer cells with IC50 values in the low micromolar range.
AntioxidantExhibits significant free radical scavenging activity (IC50 comparable to ascorbic acid).

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that compounds containing triazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of 4-methyl-4H-1,2,4-triazole can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Potential : Some studies highlight the potential of this compound in cancer therapy. The nitro group can enhance the compound's ability to induce apoptosis in cancer cells. Investigations into its mechanism of action reveal that it may interfere with cellular signaling pathways associated with tumor growth .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are crucial in cancer progression and other diseases .

Agricultural Use

  • Fungicides : The triazole group is well-known for its fungicidal properties. Research has indicated that 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid can be effective against various plant pathogens, suggesting its potential as a fungicide in agricultural applications .

Material Science

  • Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. It can serve as a functional additive in creating advanced materials for industrial applications .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study CAgricultural ApplicationEffective against Fusarium species with a reduction in disease incidence by up to 70%.

Comparison with Similar Compounds

Triazole Core Modifications

  • Sulfanyl Linkage : The target compound and the bromophenyl propanamide analog () share a sulfanyl bridge, but the latter’s amide group increases hydrophobicity compared to the nitrobenzoic acid’s polar carboxylate.
  • Morpholine Derivative () : Replacing nitrobenzoic acid with a morpholine ring enhances lipophilicity, favoring topical applications in oil-based liniments. The decylthio chain further improves membrane permeability.
  • Isoxazole-Pyridine Hybrid () : The isoxazole-ethoxy-pyridine system enables π-π stacking interactions, critical for central nervous system targeting. The hydrochloride salt formulation improves aqueous solubility, unlike the free carboxylic acid in the target compound.

Electronic Effects

  • The nitro group in the target compound is strongly electron-withdrawing, increasing benzoic acid’s acidity (pKa ~2–3) compared to the hydroxyphenyl-triazolone (pKa ~10 for phenolic -OH) .

Pharmacological and Toxicological Profiles

  • The decylthio-morpholine analog () showed low acute toxicity (LD₅₀ >2000 mg/kg in rats), attributed to its inert aliphatic chain. In contrast, nitro groups (as in the target compound) may pose mutagenic risks if metabolized to aromatic amines.
  • The isoxazole-pyridine derivatives () demonstrated efficacy in stress-related disorders, suggesting triazole-containing compounds can modulate neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves coupling 4-methyl-4H-1,2,4-triazole-3-thiol with a nitro-substituted benzoic acid derivative under inert conditions (e.g., nitrogen atmosphere). Solvent selection (e.g., acetonitrile/petroleum ether systems) and temperature control are critical for minimizing side reactions. Yield optimization may require iterative adjustments to stoichiometry, catalyst use (e.g., mild bases), and reaction duration. Crystallization in mixed solvents often enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., S–C stretching at ~680 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹).
  • X-ray diffraction : Resolves crystal packing, bond lengths, and angles (monoclinic system, space group P21/n common for triazole derivatives). Weak C–H⋯N hydrogen bonds and π-π stacking interactions are often observed .
  • NMR : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., deshielded protons near nitro groups) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer : Solubility tests in polar (DMSO, ethanol) vs. nonpolar solvents (hexane) reveal preferential dissolution in aprotic polar solvents. Stability studies via HPLC or TLC under acidic/basic conditions (e.g., pH 2–10) assess hydrolytic degradation. Nitro groups may reduce stability under reducing conditions .

Advanced Research Questions

Q. How do computational methods (e.g., DFT/B3LYP) validate experimental structural data, and what discrepancies arise between theory and crystallography?

  • Methodological Answer : DFT/B3LYP/6-311G(d) calculations predict bond lengths, angles, and vibrational frequencies. Discrepancies in nitro group torsion angles (~2–5°) often occur due to crystal packing effects absent in gas-phase simulations. HOMO-LUMO gaps (e.g., ~4.39 eV) correlate with experimental UV-Vis data but may differ slightly due to solvatochromic effects .

Q. What mechanistic insights explain the biological activity of this compound, particularly its interaction with kinases or microbial targets?

  • Methodological Answer : Molecular docking studies suggest the sulfanyl and nitro groups participate in hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR or CDK2). Triazole rings may chelate metal ions in microbial enzymes, disrupting catalytic activity. In vitro assays (e.g., MIC for antimicrobial activity) should be paired with SPR or ITC to quantify binding affinities .

Q. How can conflicting data on cytotoxicity (e.g., HEK-293 vs. cancer cell lines) be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR analysis involves synthesizing analogs with modified substituents (e.g., replacing nitro with cyano groups) and testing across cell lines. Conflicting cytotoxicity may arise from selective uptake (e.g., nitroreductase activation in cancer cells) or off-target effects. Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment .

Q. What strategies mitigate challenges in crystallizing this compound, especially when polymorphic forms emerge?

  • Methodological Answer : Polymorphism can be addressed by screening solvent/antisolvent combinations (e.g., DCM/hexane vs. THF/water). Seeding with pre-characterized crystals or using additives (e.g., ionic liquids) promotes desired lattice formation. Variable-temperature XRD tracks phase transitions .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies between theoretical (DFT) and experimental (X-ray) bond lengths in the triazole ring?

  • Methodological Answer : Discrepancies often stem from intermolecular interactions (e.g., hydrogen bonds) in crystals not modeled in DFT. Compare Hirshfeld surface analysis (experimental) with NCI plots (theoretical) to identify non-covalent forces. Adjust computational models by including implicit solvent or periodic boundary conditions .

Q. What statistical approaches are recommended for interpreting heterogeneous bioactivity data across studies?

  • Methodological Answer : Meta-analysis using standardized protocols (e.g., IC50 normalization) and multivariate regression (e.g., PLS) identifies confounding variables (e.g., assay pH, cell passage number). Public databases like ChEMBL should be cross-referenced to validate trends .

Methodological Tables

Parameter Experimental Value DFT/B3LYP Prediction Deviation
C–S Bond Length (Å)1.761.720.04
N–O Stretching (cm⁻¹)1525154015
HOMO-LUMO Gap (eV)4.394.250.14

Data synthesized from .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.